molecular formula C12H8O2S B14351402 9-Methyl-7H-furo[3,2-g][1]benzopyran-7-thione CAS No. 95231-06-4

9-Methyl-7H-furo[3,2-g][1]benzopyran-7-thione

Cat. No.: B14351402
CAS No.: 95231-06-4
M. Wt: 216.26 g/mol
InChI Key: KTTYTLYEEXARRL-UHFFFAOYSA-N
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Description

9-Methyl-7H-furo3,2-gbenzopyran-7-thione is a complex organic compound known for its unique chemical structure and properties It belongs to the class of furobenzopyrans, which are characterized by a fused furan and benzopyran ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Methyl-7H-furo3,2-gbenzopyran-7-thione typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production process. The use of advanced purification methods like chromatography and crystallization ensures the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

9-Methyl-7H-furo3,2-gbenzopyran-7-thione undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: It can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens, acids, bases, solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

9-Methyl-7H-furo3,2-gbenzopyran-7-thione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 9-Methyl-7H-furo3,2-gbenzopyran-7-thione involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 7H-Furo3,2-gbenzopyran-7-one, 9-[(3-methyl-2-butenyl)oxy]- : Similar structure but with different substituents.
  • 2,5,9-trimethyl-7H-furo3,2-gbenzopyran-7-one : Another derivative with additional methyl groups.
  • 7H-Furo3,2-gbenzopyran-7-one, 4,9-dimethoxy- : Contains methoxy groups instead of thione.

Uniqueness

9-Methyl-7H-furo3,2-gbenzopyran-7-thione is unique due to its specific thione group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

95231-06-4

Molecular Formula

C12H8O2S

Molecular Weight

216.26 g/mol

IUPAC Name

9-methylfuro[3,2-g]chromene-7-thione

InChI

InChI=1S/C12H8O2S/c1-7-11-9(4-5-13-11)6-8-2-3-10(15)14-12(7)8/h2-6H,1H3

InChI Key

KTTYTLYEEXARRL-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC3=C1OC=C3)C=CC(=S)O2

Origin of Product

United States

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